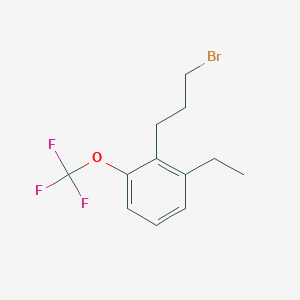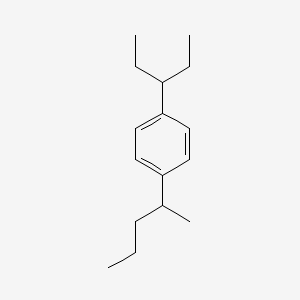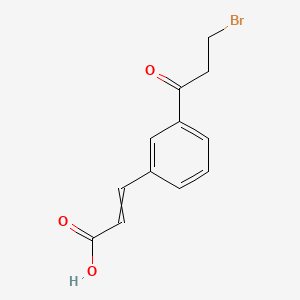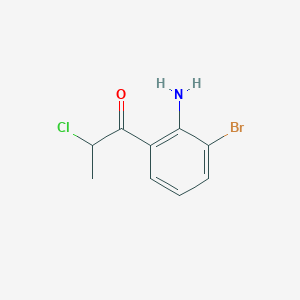
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-chloroacetophenone, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, utilizing large-scale reactors and continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the propanone moiety can be substituted with nucleophiles like amines or thiols under basic conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, trifluoromethylthiolating agents for trifluoromethylation, and strong bases like sodium hydride for substitution reactions. Major products formed from these reactions include trifluoromethylated amines, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular processes and pathways .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one stands out due to its unique trifluoromethylthio group. Similar compounds include:
4-Amino-3-(trifluoromethyl)phenol: Lacks the chloropropanone moiety, resulting in different reactivity and applications.
4-Amino-3-(trifluoromethylthio)benzoic acid: Contains a carboxylic acid group instead of the chloropropanone moiety, leading to different chemical properties and uses.
4-Amino-3-(trifluoromethylthio)benzaldehyde:
The presence of the trifluoromethylthio group in this compound imparts unique properties, making it a valuable compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H9ClF3NOS |
|---|---|
Poids moléculaire |
283.70 g/mol |
Nom IUPAC |
1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-4-3-8(16)6-1-2-7(15)9(5-6)17-10(12,13)14/h1-2,5H,3-4,15H2 |
Clé InChI |
NRXYZVLFXQOZDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CCCl)SC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one](/img/structure/B14065596.png)

![(3-Amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;sulfonato sulfate](/img/structure/B14065611.png)




![(3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-phenoxybut-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B14065629.png)

